(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2,4-dinitrophenyl)hydrazone
Description
This compound is a hydrazone derivative synthesized by reacting a benzodioxin-containing ketone with 2,4-dinitrophenylhydrazine. The reaction typically involves heating the ketone precursor (e.g., BTB ketone) in a water bath with 2,4-dinitrophenylhydrazine, yielding a yellow precipitate . The structure features a 2,3-dihydro-1,4-benzodioxin moiety linked to an ethanone group, which is further conjugated to the 2,4-dinitrophenylhydrazine substituent. Hydrazones of this type are often characterized by their crystalline nature and distinct coloration, which aids in identification during synthetic workflows .
Properties
IUPAC Name |
N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6/c1-10(11-2-5-15-16(8-11)26-7-6-25-15)17-18-13-4-3-12(19(21)22)9-14(13)20(23)24/h2-5,8-9,18H,6-7H2,1H3/b17-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFWZYJABGQURM-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2,4-dinitrophenyl)hydrazone is a hydrazone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Hydrazones are known for their potential as therapeutic agents, exhibiting a range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.
The chemical formula for this compound is CHNO, with a molecular weight of 288.26 g/mol. The structure contains a hydrazone functional group (R=N-N=R), which is crucial for its biological activity.
Biological Activity Overview
Hydrazones have been extensively studied for their biological activities. Research indicates that they possess:
- Antimicrobial Activity : Effective against various bacterial strains and fungi.
- Anticancer Properties : Certain derivatives have shown significant cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Some hydrazones exhibit the ability to reduce inflammation markers.
- Antiviral Activity : Potential targets include viruses such as HIV and hepatitis.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of several hydrazones, including derivatives similar to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Hydrazone A | E. coli | 64 |
| Hydrazone B | S. aureus | 32 |
| Hydrazone C | Candida albicans | 125 |
These results indicate that hydrazones can be effective antimicrobial agents .
Anticancer Activity
Hydrazones have shown promising results in anticancer studies. For instance, derivatives tested against the MDA-MB 231 breast cancer cell line exhibited IC values ranging from 6.7 nM to 17 µM. This suggests that modifications in the hydrazone structure can enhance anticancer potency .
Anti-inflammatory and Analgesic Effects
Research has demonstrated that hydrazones can inhibit pro-inflammatory cytokines and reduce pain responses in animal models. These findings support the potential use of such compounds in treating inflammatory diseases .
Case Studies
Several case studies illustrate the biological efficacy of hydrazones:
- Antiviral Activity Against HIV :
- Cytotoxicity in Cancer Cell Lines :
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrazone Derivatives with Aromatic Substituents
Compounds such as (2E)-ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalene-2-yl)-6-arylcyclohex-3-enecarboxylates (17–24) share the 2,4-dinitrophenylhydrazone functional group but differ in their core structure. These derivatives are synthesized from cyclohexenecarboxylates and 2,4-dinitrophenylhydrazine under acidic conditions (e.g., sulfuric acid in ethanol) . Unlike the target compound, which has a benzodioxin-ethanone backbone, these analogs feature naphthalene and aryl-substituted cyclohexene rings. The presence of bulky aryl groups in compounds 17–24 may influence solubility and melting points compared to the simpler benzodioxin-based hydrazone .
Benzodioxin-Containing Compounds
- 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (3): A Schiff base with a benzodioxin-iminomethyl group attached to a coumarin scaffold. Unlike the hydrazone target, this compound forms via imine linkage and exhibits a higher melting point (data unspecified), likely due to extended conjugation .
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid: A carboxylic acid derivative with anti-inflammatory activity comparable to Ibuprofen in rodent models.
- 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone hydrochloride: An amino-substituted ethanone derivative. The amino group alters reactivity, making it more polar and water-soluble than the hydrazone target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
